REACTION_CXSMILES
|
[CH:1]1([S:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:5])[CH2:3][CH2:2]1.FC(F)(F)C([NH2:19])=O.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[O-2].[Mg+2].C(=O)([O-])[O-].[K+].[K+]>ClCCl.CO.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2].O>[N+:12]([C:9]1[CH:10]=[CH:11][C:6]([S:4]([CH:1]2[CH2:3][CH2:2]2)(=[NH:19])=[O:5])=[CH:7][CH:8]=1)([O-:14])=[O:13] |f:2.3.4,5.6,7.8.9,12.13.14.15.16.17|
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N)(F)F
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Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
23.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
rhodium(II) acetate dimer
|
Quantity
|
0.69 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
The mixture is stirred for 5 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
FILTRATION
|
Details
|
filtered at the pump through Celite®
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with half-saturated sodium chloride solution
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Type
|
STIRRING
|
Details
|
stirred with 100 ml 2N hydrochloric acid for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
4.7 g (66.5% of theor.) of the product is obtained
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=N)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |